1-(2-Ethoxynaphthalen-1-yl)ethanone
Description
Structural Context of 1-(2-Ethoxynaphthalen-1-yl)ethanone within Polycyclic Aromatic Ketones
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org When a ketone group is attached to this polycyclic system, the resulting compound is classified as a polycyclic aromatic ketone (PAK). nih.govacs.org These compounds are of interest due to their presence in the environment and their potential toxicological properties, which can sometimes exceed those of their parent PAHs. nih.gov The fundamental structure of a PAK consists of a rigid, planar arrangement of fused rings, a characteristic shared by naphthalene (B1677914). astrochem.orglibretexts.org
This compound fits squarely within this classification. Its core is the bicyclic aromatic system of naphthalene. Attached to this core are two key functional groups: an acetyl group (-COCH₃) at the 1-position and an ethoxy group (-OCH₂CH₃) at the 2-position. The presence of the ketone functionality makes it a PAK, and more specifically, a naphthyl acetophenone (B1666503) derivative. The simplest aromatic ketone is acetophenone, with the chemical formula C₆H₅C(O)CH₃. wikipedia.org
Below is a table detailing the key structural features of this compound and related compounds.
| Compound Name | Parent Aromatic System | Key Substituents | Classification |
| This compound | Naphthalene | Acetyl, Ethoxy | Polycyclic Aromatic Ketone |
| Acetophenone | Benzene | Acetyl | Aromatic Ketone |
| 2-Acetonaphthone | Naphthalene | Acetyl | Polycyclic Aromatic Ketone |
| 1-Acetonaphthone | Naphthalene | Acetyl | Polycyclic Aromatic Ketone |
| Naphthalene | Naphthalene | None | Polycyclic Aromatic Hydrocarbon |
Academic Significance of Alkoxy- and Acyl-Substituted Naphthalene Systems in Organic Chemistry
Alkoxy- and acyl-substituted naphthalene systems are of considerable academic and practical interest for several reasons. The introduction of these functional groups onto the naphthalene scaffold can significantly modulate the electronic and photophysical properties of the molecule. mdpi.comresearchgate.net
The presence of an electron-donating alkoxy group, such as the ethoxy group in this compound, and an electron-withdrawing acyl group, like the acetyl group, can create a "push-pull" electronic system. This arrangement can lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com Naphthalenes bearing both an electron-donating and an electron-accepting group often exhibit strong fluorescence. mdpi.com
Furthermore, these substituted naphthalenes serve as valuable intermediates in the synthesis of more complex molecules. nih.gov The development of efficient and regioselective methods for the synthesis of polysubstituted naphthalenes is an active area of research. nih.govresearchgate.netacs.org For instance, the Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, including naphthalene derivatives. google.comgoogle.com The Williamson ether synthesis is a common method for preparing ethers like 2-ethoxynaphthalene (B165321) from 2-naphthol (B1666908). chegg.com
The study of these systems also contributes to a deeper understanding of structure-activity relationships. For example, in the field of medicinal chemistry, substituted naphthalenes are explored for their potential biological activities. nih.gov The specific placement of functional groups can dramatically alter the interaction of these molecules with biological targets.
The table below summarizes some research findings related to substituted naphthalene systems.
| Research Area | Key Findings |
| Photophysics | Naphthalenes with donor-acceptor substituents can exhibit intramolecular charge transfer and strong fluorescence. mdpi.comresearchgate.net |
| Organic Synthesis | Substituted naphthalenes are important building blocks for more complex molecules. nih.gov Various methods exist for their regioselective synthesis. researchgate.netacs.org |
| Materials Science | Fused aromatic compounds, including naphthalene derivatives, have shown promise for electronic and optical applications. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxynaphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQCCXLEKIFOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 1 2 Ethoxynaphthalen 1 Yl Ethanone
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core
The naphthalene ring system in 1-(2-ethoxynaphthalen-1-yl)ethanone is the stage for electrophilic aromatic substitution (EAS) reactions, where the regiochemical outcome is dictated by the interplay of the electronic effects of the existing substituents.
Regioselectivity and Directing Effects of Substituents
The orientation of incoming electrophiles onto the naphthalene ring is governed by the directing effects of the ethoxy and acetyl groups. The ethoxy group (-OEt), an oxygen-containing substituent, is a powerful activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic system, increasing the electron density at the positions ortho and para to it and stabilizing the arenium ion intermediate formed during electrophilic attack. libretexts.orgyoutube.com Conversely, the acetyl group (-COCH₃) is a deactivating group and a meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.orgyoutube.com
In the case of this compound, the two substituents are on adjacent carbons of one of the rings. The ethoxy group at C2 strongly activates the ortho position (C3) and the para position (C4 is not on the same ring, but the influence extends to the other ring). The acetyl group at C1 deactivates the ring and would direct incoming electrophiles to the meta positions (C3, C5, C8). The powerful activating and ortho, para-directing effect of the ethoxy group is generally expected to dominate over the deactivating and meta-directing effect of the acetyl group. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the ethoxy group and least deactivated by the acetyl group. The primary sites for electrophilic attack are predicted to be the C3 and C6 positions.
| Substituent | Type | Directing Effect | Influence on Reactivity |
| Ethoxy (-OEt) | Activating | ortho, para | Increases reactivity |
| Acetyl (-COCH₃) | Deactivating | meta | Decreases reactivity |
Influence of the Ethoxy Group on Reactivity
The ethoxy group plays a pivotal role in enhancing the reactivity of the naphthalene core towards electrophiles. As an electron-donating group, it lowers the activation energy for the formation of the arenium ion intermediate, thereby accelerating the rate of electrophilic aromatic substitution. libretexts.org This activating influence is crucial for overcoming the deactivating effect of the acetyl group.
For instance, in Friedel-Crafts acylation, a reaction that typically does not proceed on strongly deactivated rings, the presence of the activating ethoxy group could potentially allow for the introduction of a second acyl group. The synthesis of the closely related compound, 1-acetyl-2-methoxynaphthalene (B1617039), is achieved through the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), highlighting the feasibility of such reactions on alkoxy-substituted naphthalenes. smolecule.com Similarly, the Vilsmeier-Haack reaction, which involves formylation with a relatively weak electrophile, is generally successful on electron-rich aromatic compounds, a category to which this compound belongs due to the influence of the ethoxy group.
Reactions Involving the Acetyl Carbonyl Functionality
The acetyl group of this compound is a hub of chemical reactivity, participating in a variety of transformations that lead to the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Addition-Elimination Pathways
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This initial nucleophilic addition is often followed by an elimination step, a pathway characteristic of carbonyl compounds. For example, reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. Similarly, reaction with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or phenylhydrazine, yields hydrazones. mdpi.com These reactions are fundamental transformations that can serve as stepping stones for further synthetic elaborations.
Condensation and Cyclization Reactions
The α-methyl group of the acetyl moiety is acidic and can be deprotonated by a base to form an enolate ion. This enolate can then act as a nucleophile in various condensation reactions. A prominent example is the Claisen-Schmidt condensation, where the enolate of this compound reacts with an aromatic aldehyde (lacking α-hydrogens) to form a chalcone, an α,β-unsaturated ketone. semanticscholar.org These chalcones are versatile intermediates for the synthesis of various heterocyclic compounds. researchgate.netpnrjournal.combiust.ac.bw
Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.govresearchgate.netorganic-chemistry.org This reaction provides a route to a variety of substituted alkenes.
Heterocyclic Ring Formation from this compound Precursors
The diverse reactivity of the acetyl group makes this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The chalcones derived from this ketone are particularly useful in this regard.
For example, the reaction of these chalcones with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base is a well-established method for the synthesis of pyrimidine (B1678525) derivatives. semanticscholar.orgresearchgate.netpnrjournal.combiust.ac.bw The general scheme involves the initial Michael addition of the nucleophile to the α,β-unsaturated system of the chalcone, followed by intramolecular cyclization and dehydration.
Furthermore, the reaction of the chalcones with hydrazine derivatives can lead to the formation of pyrazolines, which can be further oxidized to pyrazoles. researchgate.net Similarly, reaction with hydroxylamine hydrochloride can yield isoxazole (B147169) derivatives. organic-chemistry.orgnih.govwpmucdn.comnih.gov
The direct reaction of this compound with hydrazine can also be used to synthesize pyrazoles. For instance, the reaction of 1-acetyl-2-naphthol, a related compound, with various hydrazines has been shown to produce the corresponding hydrazones, which can then be cyclized to form naphthoxazine dimers. mdpi.com
| Heterocycle | Precursor from this compound | Reagents for Cyclization |
| Pyrimidine | Chalcone | Urea, Thiourea, Guanidine HCl |
| Pyrazole | Chalcone / Hydrazone | Hydrazine derivatives |
| Isoxazole | Chalcone | Hydroxylamine HCl |
Catalytic Conversions and Alkylation Studies
Catalytic processes, particularly those involving zeolites, are pivotal in the transformation of aromatic compounds. Alkylation, a key industrial reaction, has been extensively studied for naphthalene and its derivatives, providing insights into the potential behavior of this compound.
Role of Zeolite Catalysts in Naphthalene Ether Transformations
Large-pore zeolites such as mordenite (B1173385) (MOR), zeolite L (LTL), zeolite beta (BEA), and ITQ-7 (ISV) have been investigated for the acylation of 2-methoxynaphthalene. acs.orgrsc.org The selectivity towards different isomers is influenced by the diffusion energy barriers of the reactants and products within the zeolite channels. acs.org For instance, in the acylation of 2-methoxynaphthalene, the desired product selectivity was found to be in the order of ISV > BEA > MOR > LTL, highlighting the impact of the zeolite framework on the reaction outcome. acs.org
The nature of the metal cation within the zeolite framework also significantly affects the conversion and product distribution. For example, La³⁺ exchanged β-zeolite showed higher selectivity for the 6-position acylated product with anhydrides, which was attributed to the narrowing of the channels by La(OH)²⁺ ions. nih.gov This steric hindrance disfavors the formation of bulkier isomers. nih.gov
The table below summarizes the influence of different zeolite catalysts on the transformation of naphthalene ethers, which can be extrapolated to understand potential catalytic conversions of this compound.
| Zeolite Catalyst | Key Feature | Impact on Naphthalene Ether Transformation |
| Mordenite (MOR) | Large pore size | Facilitates diffusion but may lead to a mixture of products. acs.org |
| Zeolite L (LTL) | Large, one-dimensional channels | Can influence product selectivity based on molecular shape. acs.org |
| Zeolite Beta (BEA) | Large pore, three-dimensional channel system | Offers good activity and can be modified for enhanced selectivity. acs.orgnih.gov |
| ITQ-7 (ISV) | Extra-large pore zeolite | Exhibits high selectivity for specific isomers due to its unique pore structure. acs.org |
| Ion-exchanged β-zeolites (e.g., La³⁺-β) | Modified acidity and channel dimensions | Can enhance selectivity towards less sterically hindered products. nih.gov |
Mechanistic Investigations of Alkylation Processes
The alkylation of naphthalene and its derivatives typically proceeds via an electrophilic aromatic substitution mechanism. In the context of zeolite catalysis, the reaction is initiated by the formation of a carbocation from the alkylating agent, which then attacks the electron-rich naphthalene ring. The ethoxy group at the 2-position of this compound is an activating group, directing incoming electrophiles primarily to the ortho and para positions. However, the presence of the acetyl group at the 1-position, a deactivating group, will influence the regioselectivity of further alkylation.
Studies on the alkylation of naphthalene with various alkylating agents over large-pore zeolites like H-beta have revealed the formation of not only the expected dialkylnaphthalenes but also cyclized products. acs.org The reaction mechanism involves the initial formation of an alkylnaphthalene, followed by potential isomerization and further alkylation. The product distribution is highly dependent on the reaction conditions, including temperature, pressure, and the nature of the catalyst. acs.org
The general mechanism for Friedel-Crafts alkylation, which is analogous to the processes occurring in zeolite-catalyzed reactions, involves the following steps:
Formation of the electrophile: The alkylating agent reacts with the Lewis or Brønsted acid site of the catalyst to generate a carbocation or a polarized complex.
Electrophilic attack: The electron-rich naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).
Deprotonation: A proton is eliminated from the sigma complex to restore the aromaticity of the naphthalene ring, yielding the alkylated product.
Due to the fused ring system and the presence of multiple non-equivalent positions, the alkylation of naphthalene derivatives can lead to a complex mixture of isomers. The specific substitution pattern on this compound would direct further alkylation, with the interplay between the activating ethoxy group and the deactivating acetyl group determining the final product distribution.
Oxidative Transformations of the Naphthalene Ring
The naphthalene ring system is susceptible to oxidation, which can lead to a variety of products, including quinones, ring-opened compounds, and ultimately, carbon oxides under harsh conditions. The presence of the ethoxy and acetyl substituents on the naphthalene core of this compound will influence the course of these oxidative transformations.
The oxidation of naphthalene itself can yield phthalic anhydride (B1165640), a commercially important chemical. lookchem.com This process is typically carried out in the gas phase at high temperatures using a vanadium oxide catalyst. lookchem.com The reaction proceeds through the initial formation of 1,4-naphthoquinone (B94277), which is then further oxidized. lookchem.com
Studies on the atmospheric oxidation of naphthalene initiated by hydroxyl radicals have shown that the primary step is the addition of the OH radical to the naphthalene ring, leading to the formation of naphthols and other oxygenated products. rsc.orgnih.gov Theoretical studies suggest that the addition of the OH radical is more favorable at the C1 position. rsc.org The subsequent reactions can lead to ring cleavage, forming products like 2-formylcinnamaldehyde. rsc.org
In the context of this compound, the electron-donating ethoxy group would likely make the substituted ring more susceptible to electrophilic attack by oxidizing agents. Conversely, the electron-withdrawing acetyl group would deactivate the ring towards oxidation. The ultimate products of oxidation would depend on the specific oxidant and reaction conditions used. For instance, strong oxidizing agents could lead to the cleavage of the aromatic ring, while milder oxidants might selectively oxidize the acetyl group or lead to the formation of naphthoquinones.
The table below outlines potential oxidative transformation products of the naphthalene ring, drawing analogies from studies on naphthalene and its derivatives.
| Oxidizing Agent/Condition | Potential Transformation of Naphthalene Ring | Example Products from Naphthalene |
| V₂O₅ / Air (High Temperature) | Oxidative cleavage of one ring | Phthalic Anhydride lookchem.com |
| Hydroxyl Radicals (Atmospheric) | Hydroxylation and ring opening | Naphthols, 2-Formylcinnamaldehyde rsc.org |
| Ozone | Ozonolysis leading to ring cleavage | Phthalaldehydic acid, Phthalic acid |
| Manganese(IV)-bis(hydroxo) complex | Oxidation to quinone | 1,4-Naphthoquinone nih.gov |
| Irradiated Semiconductor Powders | Oxidative cleavage | Ring-opened products acs.org |
It is important to reiterate that the specific reaction pathways and products for this compound would require dedicated experimental investigation. The information presented here provides a scientifically grounded forecast of its likely chemical behavior based on the known reactivity of its core structures and functional groups.
Structure Reactivity Relationships and Mechanistic Insights
Electronic and Steric Effects of Substituents on Reaction Rates
The reaction rates of naphthyl ketones are influenced by a combination of electronic and steric effects imparted by their substituents. In 1-(2-Ethoxynaphthalen-1-yl)ethanone, the acetyl group is generally electron-withdrawing, while the ethoxy group is electron-donating through resonance and weakly electron-withdrawing through induction.
A dominant feature in 1-substituted naphthalenes is the steric interaction between the substituent at the 1-position and the hydrogen atom at the 8-position (the peri-hydrogen). This steric clash can force the substituent out of the plane of the naphthalene (B1677914) ring. For the closely related compound 1-acetyl-2-naphthol, single-crystal X-ray diffraction studies have shown that the acetyl group is pushed out of the naphthalene ring plane by approximately 24.5°. nih.gov This distortion reduces the conjugation between the carbonyl group and the aromatic system, a phenomenon known as steric inhibition of resonance. This effect has also been observed in other naphthalene systems; for instance, in the oxidation of 4-acetyl-1-naphthyl methyl sulphides, the electron-withdrawing ability of the acetyl group was found to be diminished due to steric inhibition of resonance by the peri-hydrogen. ugm.ac.id
The ethoxy group at the 2-position also plays a role. Its electron-donating character can influence reaction rates by stabilizing intermediates with developing positive charge, while its bulk can introduce additional steric considerations with the adjacent acetyl group.
Solvolysis Kinetics of Naphthyl Ketones
While specific solvolysis kinetic data for this compound are not extensively documented, the behavior of related naphthalene derivatives provides a framework for understanding its reactivity. Studies on the solvolysis of naphthalene carbonyl chlorides have shown that reactions at the 1-position (α-position) are generally faster than those at the 2-position (β-position). researchgate.net This is often attributed to the greater ability of the naphthalene ring system to stabilize a carbocationic intermediate at the α-position.
For a hypothetical solvolysis reaction of this compound that proceeds through a mechanism with carbocation character (e.g., an SN1-like pathway), the substituents would have predictable effects. The electron-donating ethoxy group at the 2-position would be expected to stabilize the positively charged transition state, thereby increasing the rate of solvolysis compared to an unsubstituted 1-acetylnaphthalene. Conversely, the electron-withdrawing nature of the acetyl group would destabilize such an intermediate, making the compound less reactive towards electrophilic attack than naphthalene itself.
Linear Free Energy Relationships (LFERs) provide a quantitative method for analyzing substituent effects on reaction rates. nih.gov The Hammett equation, expressed as log(k/k₀) = ρσ, is a classic example of an LFER, where 'k' is the rate constant for a substituted reactant, 'k₀' is the rate for the unsubstituted reference compound, 'σ' is the substituent constant (which depends only on the substituent), and 'ρ' is the reaction constant (which depends on the reaction type and conditions). researchgate.net
In the context of naphthyl ketones, a study on the kinetics of oxidation of 4-substituted 1-naphthyl methyl sulphides demonstrated an excellent correlation of rate constants with Hammett σ⁺ constants. ugm.ac.id A similar analysis for the solvolysis of a series of substituted 1-acetylnaphthalenes would be expected to yield a linear plot, from which the reaction constant 'ρ' could be determined. A negative 'ρ' value would indicate the buildup of positive charge in the transition state, consistent with an SN1-type mechanism.
Table 1: Illustrative Structure for a Hammett Plot Analysis
| Substituent (X) at a given position | Substituent Constant (σ) | log(kₓ/k₀) for Solvolysis |
| -OCH₃ | -0.27 | Data Point |
| -CH₃ | -0.17 | Data Point |
| -H | 0.00 | Reference Point |
| -Cl | +0.23 | Data Point |
| -NO₂ | +0.78 | Data Point |
| This table is a hypothetical representation used to illustrate the structure of data for a Hammett plot. |
Dielectric Relaxation Studies and Molecular Dynamics
Dielectric relaxation spectroscopy is a powerful technique for probing the rotational motion of polar molecules and their constituent groups. researchgate.netyoutube.com These studies, often conducted using Time Domain Reflectometry (TDR), measure the complex dielectric permittivity over a wide frequency range to provide insights into molecular dynamics and intermolecular interactions. researchgate.netacs.org
The rotation of the acetyl group in this compound is a key aspect of its internal dynamics. As established by structural studies on analogous compounds, significant steric hindrance forces the acetyl group out of the naphthalene plane, implying a substantial energy barrier to its internal rotation. nih.gov
The height of this rotational barrier can be determined experimentally using methods like microwave spectroscopy or computationally through quantum chemistry calculations. While specific data for this exact molecule is scarce, studies on various methyl alkyl ketones have determined the torsional barriers of the acetyl methyl group to be in the range of 180-240 cm⁻¹ (~2.2-2.9 kJ/mol). researchgate.netnih.gov The barrier in a sterically hindered aromatic system like 1-acetylnaphthalene is expected to be different, influenced by both steric and electronic factors.
Table 2: Experimental Torsional Barriers of the Acetyl Methyl Group in Various Ketones
| Compound | Conformer Symmetry | Torsional Barrier (cm⁻¹) | Reference |
| Octan-2-one | C₁ | 233.3 | nih.gov |
| Octan-2-one | Cₛ | 185.3 | nih.gov |
| Hexan-2-one | - | ~240 | researchgate.net |
| Methyl Isobutyl Ketone | - | ~240 | researchgate.net |
| This data provides context for the typical energy scales of acetyl group rotation. |
Dielectric relaxation studies yield crucial parameters such as the static dielectric constant (ε₀), the high-frequency dielectric constant (ε∞), and the relaxation time (τ). researchgate.netyoutube.com The relaxation time is a measure of the time scale of the rotational motion of the molecule's dipole moment in response to an applied electric field.
For a molecule like this compound, the dielectric spectrum would likely feature contributions from at least two distinct relaxation processes:
Group Relaxation: The internal rotation of the polar ethoxy and acetyl groups around their bonds to the naphthalene ring.
By analyzing the dielectric data, often in conjunction with thermodynamic parameters like the free energy of activation, it is possible to dissect these different motional processes. researchgate.netyoutube.com
Furthermore, molecular dynamics (MD) simulations serve as a powerful computational tool to complement these experimental findings. nih.govyoutube.com An MD simulation models the movements of all atoms in the molecule over time, providing an atomistic-level view of the conformational changes, rotational dynamics of the acetyl and ethoxy groups, and interactions with surrounding solvent molecules. nih.gov
Correlation with Carbonyl Conjugation
The reactivity and electronic properties of the carbonyl group in this compound are significantly influenced by its conjugation with the naphthalene ring system. This conjugation, which involves the delocalization of π-electrons between the carbonyl group (C=O) and the aromatic system, has a profound impact on the molecule's spectroscopic characteristics. The extent of this electronic interaction can be elucidated by examining the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the compound and its structural analogues.
Detailed Research Findings
The position of the acetyl group at the C-1 position of the naphthalene ring, adjacent to the ethoxy group at C-2, creates a specific electronic environment. The ethoxy group is an electron-donating group through resonance, which enriches the π-system of the naphthalene ring with electron density. This increased electron density is in conjugation with the electron-withdrawing carbonyl group. This interaction leads to a decrease in the double bond character of the C=O bond, which in turn affects its vibrational frequency and the chemical shifts of nearby nuclei.
While specific research detailing the spectroscopic data for this compound is limited, a comprehensive understanding can be derived from the analysis of closely related compounds. For instance, studies on the acylation of 2-methoxynaphthalene (B124790) have shown that the kinetically favored product is often 1-acetyl-2-methoxynaphthalene (B1617039), a close analogue of the target compound. free.frconicet.gov.ar The primary difference between these two molecules is the alkyl part of the alkoxy group (methyl vs. ethyl), which has a negligible effect on the electronic properties of the aromatic system.
Spectroscopic data for 1-acetyl-2-methoxynaphthalene reveals key insights. In a study by Meric et al. (2002), the 1H NMR spectrum in CDCl3 showed the methyl protons of the acetyl group at 2.65 ppm and the methoxy (B1213986) protons at 3.88 ppm. The aromatic protons appear in the range of 7.26-7.85 ppm. free.fr The 13C NMR spectrum for the same compound showed the carbonyl carbon at a specific chemical shift that reflects the electronic environment. free.fr
In contrast, an unsubstituted acetylnaphthalene, such as 2-acetylnaphthalene, exhibits a 1H NMR signal for the acetyl protons at approximately 2.69 ppm and a 13C NMR signal for the carbonyl carbon at around 197.7 ppm. The presence of the electron-donating alkoxy group at the adjacent position in this compound is expected to cause a slight upfield shift (lower ppm) for the carbonyl carbon in the 13C NMR spectrum compared to 2-acetylnaphthalene, due to increased electron shielding.
The effect of conjugation is also evident in the infrared spectrum. The carbonyl (C=O) stretching frequency is a sensitive probe of the bond's strength. For saturated ketones, this absorption typically appears around 1715 cm-1. Conjugation with an aromatic ring lowers this frequency. For 2-acetylnaphthalene, the C=O stretch is observed at a lower wavenumber. In the case of this compound, the additional electron-donating effect of the ethoxy group further enhances the conjugation, which is expected to result in an even lower C=O stretching frequency compared to 2-acetylnaphthalene. This is because the increased electron delocalization weakens the C=O double bond.
The regiochemistry of the acetyl and ethoxy groups is crucial. In 1-acetyl-2-ethoxynaphthalene, the acetyl group is sterically hindered by the adjacent ethoxy group and the peri-hydrogen at the C-8 position of the naphthalene ring. This steric strain can force the acetyl group slightly out of the plane of the naphthalene ring, which could potentially reduce the orbital overlap and the extent of conjugation. However, the electronic effects of the ethoxy group are still expected to have a dominant influence on the carbonyl group's properties.
The following data tables provide a comparison of the available spectroscopic data for related compounds, which allows for an informed estimation of the properties of this compound.
Interactive Data Table: 1H NMR Spectroscopic Data of Acetylnaphthalene Derivatives (in CDCl3)
| Compound | Acetyl Protons (ppm) | Alkoxy Protons (ppm) | Aromatic Protons (ppm) |
| 2-Acetylnaphthalene | 2.69 | N/A | 7.51-7.94 |
| 1-Acetyl-2-methoxynaphthalene | 2.65 | 3.88 (methoxy) | 7.26-7.85 |
| This compound (Estimated) | ~2.65 | ~1.4 (CH3), ~4.1 (CH2) | ~7.3-7.9 |
Interactive Data Table: 13C NMR Spectroscopic Data of Acetylnaphthalene Derivatives (in CDCl3)
| Compound | Carbonyl Carbon (ppm) | Acetyl Carbon (ppm) | Alkoxy Carbon (ppm) | Aromatic Carbons (ppm) |
| 2-Acetylnaphthalene | 197.7 | ~26.6 | N/A | 124.0-135.6 |
| 1-Acetyl-2-methoxynaphthalene | Data not precisely specified in the provided search results, but expected to be slightly upfield of 197.7 ppm | Data not specified | Data not specified | Data not specified |
| This compound (Estimated) | < 197.7 | ~26.5 | ~15 (CH3), ~64 (CH2) | ~115-155 |
Interactive Data Table: IR Spectroscopic Data of Acetylnaphthalene Derivatives
| Compound | C=O Stretching Frequency (cm-1) |
| Saturated Ketone (Reference) | ~1715 |
| 2-Acetylnaphthalene | ~1680-1690 |
| This compound (Estimated) | < 1680 |
These tables illustrate how the electronic effect of the ethoxy group, through conjugation with the carbonyl group, influences the spectroscopic properties of this compound. The data from analogous compounds provide a solid foundation for understanding its structure-reactivity relationships.
Computational Chemistry and Theoretical Modeling of 1 2 Ethoxynaphthalen 1 Yl Ethanone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-ethoxynaphthalen-1-yl)ethanone, methods like Density Functional Theory (DFT) are employed to model its electronic behavior, offering a detailed picture of electron distribution and orbital energies.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
For aromatic ketones like this compound, the HOMO is typically a π-orbital associated with the naphthalene (B1677914) ring system, while the LUMO is often a π*-antibonding orbital. The presence of the electron-donating ethoxy group (-OC2H5) and the electron-withdrawing acetyl group (-COCH3) significantly influences the energies of these frontier orbitals. The ethoxy group tends to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, whereas the acetyl group lowers the LUMO energy, increasing its reactivity towards nucleophiles.
A hypothetical FMO analysis for this compound, based on calculations of similar aromatic ketones, would likely show the HOMO localized primarily on the naphthalene ring and the oxygen of the ethoxy group. Conversely, the LUMO would be expected to have significant contributions from the carbonyl group of the acetyl moiety and the adjacent naphthalene carbon atoms.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic ketones.
Charge Distribution and Reactivity Prediction
The distribution of electron density within the this compound molecule is non-uniform due to the presence of heteroatoms (oxygen) and the carbonyl group. This charge distribution can be quantified using methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP).
The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atom of the carbonyl group would exhibit a significant negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atoms of the methyl and ethyl groups, as well as the aromatic protons, would show positive electrostatic potential.
This charge distribution data is invaluable for predicting the regioselectivity of chemical reactions. For instance, in an electrophilic aromatic substitution reaction, the positions on the naphthalene ring most activated by the ethoxy group would be the most probable sites of reaction.
Conformational Analysis and Energy Minima
The flexibility of the ethoxy and acetyl groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, corresponding to energy minima on the potential energy surface.
The primary dihedral angles determining the conformation are the C(naphthyl)-O-C(ethyl)-C(methyl) of the ethoxy group and the C(naphthyl)-C(carbonyl)-C(methyl)-H of the acetyl group. Rotation around the C(naphthyl)-O bond and the C(naphthyl)-C(carbonyl) bond will lead to different spatial arrangements with varying steric and electronic interactions.
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| A | 0° (syn-periplanar) | 2.5 |
| B | 180° (anti-periplanar) | 0.0 |
Note: This table illustrates a simplified conformational analysis around the acetyl group, with the anti-periplanar conformation often being more stable due to reduced steric hindrance.
Reaction Pathway Simulations and Transition State Identification
Theoretical chemistry allows for the simulation of chemical reactions, providing a detailed understanding of the reaction mechanism. For a molecule like this compound, one could simulate reactions such as its synthesis (e.g., Friedel-Crafts acylation of 2-ethoxynaphthalene) or its subsequent transformations.
These simulations involve mapping the potential energy surface along the reaction coordinate, which represents the progress of the reaction. A key objective is to locate the transition state, which is the highest energy point along the lowest energy reaction pathway. The structure and energy of the transition state determine the activation energy of the reaction, which is directly related to the reaction rate.
Methods such as the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method are used to find transition state structures. By analyzing the vibrational modes of the transition state, one can confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Spectroscopic Property Simulations for Structural Research
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is crucial for structural elucidation. For this compound, theoretical simulations of its NMR, IR, and UV-Vis spectra can be performed.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when compared to experimental data, can help in the assignment of signals and confirm the proposed structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the ketone and the C-O stretches of the ether.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This can provide insights into the nature of the electronic excitations, for example, whether they are π → π* or n → π* transitions.
Synthesis and Exploration of 1 2 Ethoxynaphthalen 1 Yl Ethanone Derivatives
Rational Design and Synthesis of Substituted Analogs
The rational design of substituted analogs of 1-(2-ethoxynaphthalen-1-yl)ethanone is primarily guided by the principles of electrophilic aromatic substitution on the electron-rich naphthalene (B1677914) core. The ethoxy group at the C-2 position is an activating, ortho-, para-directing group. However, due to the steric hindrance at the C-3 position and the inherent reactivity of the C-1 position (the α-position) of the naphthalene ring, electrophilic attack is highly favored at the C-1 position. This regioselectivity is a cornerstone of the synthetic strategy.
The primary method for the synthesis of the parent compound, this compound, is the Friedel-Crafts acylation of 2-ethoxynaphthalene (B165321). This reaction introduces an acetyl group onto the naphthalene ring. The choice of acylating agent and catalyst is crucial for optimizing the reaction yield and minimizing side products. Common acylating agents include acetic anhydride (B1165640) or acetyl chloride. A variety of Lewis acids or Brønsted acids can catalyze the reaction.
For instance, heating 2-ethoxynaphthalene with 2,4,6-trimethyl-1,3,5-triazine (B3029894) in polyphosphoric acid has been reported to yield 1-acetyl-2-ethoxynaphthalene. researchgate.net This method provides a direct route to the target ketone. Similarly, the acylation of the closely related 2-methoxynaphthalene (B124790) has been extensively studied, providing valuable insights. The use of phosphotungstic acid in an ionic liquid like butylpyridinium tetrafluoroborate (B81430) has shown good conversion and high selectivity for the 1-acyl product. wikipedia.org These findings can be extrapolated to the synthesis of this compound.
The general scheme for the Friedel-Crafts acylation is presented below:
Scheme 1: Friedel-Crafts Acylation of 2-Ethoxynaphthalene

In this reaction, 2-ethoxynaphthalene reacts with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield this compound.
The synthesis of substituted analogs can be achieved by employing substituted acylating agents or by further modification of the parent ketone. For example, using different acyl chlorides (R-COCl) in the Friedel-Crafts reaction would lead to a variety of 1-alkanoyl-2-ethoxynaphthalene derivatives.
Table 1: Synthesis of 1-Acyl-2-alkoxynaphthalene Derivatives via Friedel-Crafts Acylation
| Substrate | Acylating Agent | Catalyst/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methoxynaphthalene | Acetic Anhydride | Phosphotungstic acid / [BPy]BF₄ | 1-Acetyl-2-methoxynaphthalene (B1617039) | ~68% | wikipedia.org |
| 2-Ethoxynaphthalene | 2,4,6-Trimethyl-1,3,5-triazine | Polyphosphoric Acid | 1-Acetyl-2-ethoxynaphthalene | 60-80% | researchgate.net |
| 2-Methoxynaphthalene | Benzoyl Chloride | SbCl₅ | 1-Benzoyl-2-methoxynaphthalene | - | news-medical.net |
Methodologies for Functional Group Interconversion
The acetyl group and the aromatic naphthalene core of this compound offer multiple sites for functional group interconversion, enabling the synthesis of a wide array of derivatives.
A key transformation of the acetyl group is the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into the corresponding amides or thioamides, effectively migrating the carbonyl function to the terminal carbon of the alkyl chain. wikipedia.orgresearchgate.net For this compound, this reaction with sulfur and an amine like morpholine (B109124) would yield a thioamide, which can be subsequently hydrolyzed to 2-(2-ethoxynaphthalen-1-yl)acetamide or the corresponding carboxylic acid, 2-(2-ethoxynaphthalen-1-yl)acetic acid. This provides a route to derivatives with an extended functionalized side chain.
The carbonyl group of the ketone is also a versatile handle for constructing heterocyclic systems. Condensation reactions with hydrazines can yield hydrazones, which are precursors to various five- and six-membered heterocycles. For example, treatment of 1-acetyl-2-naphthol derivatives with aromatic hydrazines produces the corresponding hydrazones in good yields. mdpi.com These hydrazones can then undergo cyclization reactions. For instance, reaction with triphosgene (B27547) can lead to the formation of naphthoxazine derivatives. mdpi.com While the ethoxy group is less reactive than the hydroxyl group, similar condensation strategies can be applied to this compound to generate a variety of heterocyclic structures.
Other functional group interconversions can target the methyl group of the acetyl moiety through reactions such as halogenation followed by nucleophilic substitution to introduce various functionalities. The ketone can also be reduced to the corresponding secondary alcohol, 1-(2-ethoxynaphthalen-1-yl)ethanol, using reducing agents like sodium borohydride. This alcohol can then be a substrate for further reactions, such as esterification or conversion to an alkyl halide.
Table 2: Examples of Functional Group Interconversions
| Starting Material Class | Reagents and Conditions | Product Class | General Transformation | Reference |
|---|---|---|---|---|
| Aryl Alkyl Ketone | S₈, Morpholine, heat | Thioamide | Willgerodt-Kindler Reaction | wikipedia.orgresearchgate.net |
| Aryl Acetyl Compound | Hydrazine (B178648) derivative | Hydrazone | Condensation | mdpi.com |
| Hydrazone | Triphosgene | Naphthoxazine derivative | Cyclization | mdpi.com |
| Ketone | NaBH₄ | Secondary Alcohol | Reduction | nih.gov |
| Alcohol | Sulfonyl chloride | Sulfonate Ester | Esterification | nih.gov |
Advanced Spectroscopic and Diffraction Techniques for Structure Elucidation in Research Contexts
The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount. A combination of advanced spectroscopic and diffraction techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular framework.
¹H NMR spectroscopy provides information about the chemical environment of protons. For this compound, one would expect to see characteristic signals for the aromatic protons on the naphthalene ring, the quartet and triplet of the ethoxy group, and a singlet for the acetyl methyl protons. The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1,2-disubstitution pattern.
¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon, the carbons of the naphthalene ring (with those attached to the ethoxy and acetyl groups having characteristic shifts), the carbons of the ethoxy group, and the methyl carbon of the acetyl group.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complex structures. COSY helps establish proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons. HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton and confirming the position of substituents.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone would be expected around 1680 cm⁻¹. Other characteristic bands for C-O stretching of the ether and aromatic C-H and C=C bonds would also be present.
X-ray Diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. For analogous acetyl-naphthol compounds, single-crystal X-ray diffraction has been used to determine their crystal and molecular structures, confirming details such as the planarity of the naphthalene ring and the conformation of the acetyl group. researchgate.net
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Aromatic protons (multiplets), ethoxy quartet (~4.1 ppm), ethoxy triplet (~1.4 ppm), acetyl singlet (~2.6 ppm) |
| ¹³C NMR | Carbonyl carbon (~200 ppm), aromatic carbons (110-160 ppm), ethoxy carbons (~64, 15 ppm), acetyl methyl carbon (~27 ppm) |
| IR (cm⁻¹) | ~1680 (C=O stretch), ~1250 (C-O stretch), ~3050 (aromatic C-H stretch), ~1600, 1500 (aromatic C=C stretch) |
| HRMS | [M+H]⁺ corresponding to the exact mass of C₁₄H₁₅O₂⁺ |
Applications in Advanced Materials and Chemical Technologies
Role as Building Blocks in Organic Synthesis
1-(2-Ethoxynaphthalen-1-yl)ethanone serves as a versatile building block in organic synthesis, providing a reactive platform for the construction of more complex molecular architectures. The presence of the ketone and the electron-rich naphthalene (B1677914) ring allows for a variety of chemical transformations.
The acetyl group can participate in reactions such as aldol (B89426) condensations, Knoevenagel condensations, and various coupling reactions to form new carbon-carbon bonds. For instance, it can be a precursor for the synthesis of chalcones, which are known for their broad range of biological activities. The naphthalene ring system can undergo electrophilic substitution reactions, further expanding its synthetic utility.
A significant application of this compound is in the synthesis of heterocyclic compounds. The electron-rich nature of the 2-naphthol (B1666908) framework, a related structure, makes it a prime candidate for multicomponent reactions to build diverse nitrogen and oxygen-containing heterocycles. fardapaper.ir For example, it can be envisioned as a starting material for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Research has demonstrated the synthesis of fused polyheterocyclic compounds through cycloaddition reactions of related N-ylides with electron-deficient olefins. mdpi.com
| Resulting Compound Category | Synthetic Approach | Potential Applications |
| Fused Polyheterocyclic Compounds | [3+2] Cycloaddition Reactions | Biologically active molecules |
| Chalcones | Claisen-Schmidt Condensation | Medicinal Chemistry |
| Xanthenes and Benzoxanthenes | Multicomponent Reactions | Pharmaceutically active agents, dyes |
| Naphthopyrans | Condensation Reactions | Photochromic materials |
Integration into Fluorescent Probe and Dye Development
The naphthalene moiety within this compound is a well-known fluorophore, making the compound and its derivatives promising candidates for the development of fluorescent probes and dyes. The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, can be fine-tuned by chemical modifications. researchgate.netnih.gov
For instance, the introduction of different substituents on the naphthalene ring or the modification of the acetyl group can alter the electronic properties of the molecule, leading to changes in its fluorescence characteristics. This tunability is crucial for designing probes that are sensitive to specific analytes or environmental conditions.
Research into related naphthalene-based compounds has shown their successful incorporation into fluorescent dyes. researchgate.netmdpi.com For example, BODIPY dyes containing phenoxy substituents have been synthesized, and their photophysical properties have been extensively studied. researchgate.net These studies reveal that structural modifications can significantly impact fluorescence quantum yields and emission wavelengths. researchgate.netmdpi.com Naphthalene-naphthalimide conjugates have also been investigated for their photochemical reactivity and potential biological applications, where Förster resonance energy transfer (FRET) processes are observed. mdpi.com
| Dye/Probe Type | Key Features | Investigated Properties |
| BODIPY Dyes | High fluorescence quantum yields, narrow emission bands. researchgate.netmdpi.com | Solvent effects on photophysical properties, photodegradation. researchgate.netmdpi.com |
| Naphthalene-Naphthalimide Conjugates | Potential for FRET, photoinduced electron transfer (PET). mdpi.com | Photochemical reactivity, binding to biomolecules. mdpi.com |
| Two-Photon Dyes | High polarity sensitivity, potential for bioimaging. researchgate.net | Tautomerism, water solubility, cytotoxicity. researchgate.net |
Application as Polymer Modifiers and Stabilizers
The incorporation of this compound or its derivatives into polymer chains can impart desirable properties, such as improved thermal stability, UV resistance, and modified optical characteristics. The naphthalene unit is known to be a chromophore that can absorb UV radiation and dissipate the energy through photophysical processes, thereby protecting the polymer from photodegradation.
While direct studies on the use of this compound as a polymer modifier are not extensively documented in the provided search results, the principles of polymer modification using similar aromatic ketones are well-established. These compounds can be either physically blended with the polymer or chemically incorporated into the polymer backbone or as side chains.
The acetyl group can serve as a reactive site for grafting onto polymer chains, for example, through reactions with functional groups present on the polymer. The resulting modified polymer would benefit from the inherent properties of the naphthalene moiety.
Utilization in Photochemical Processes
The photochemical reactivity of aromatic ketones like this compound makes them valuable in various photochemical processes. wikipedia.org Upon absorption of light, these molecules can be promoted to an excited state, from which they can initiate or participate in chemical reactions.
One key application is as a photosensitizer. In this role, the excited ketone can transfer its energy to another molecule, which then undergoes a chemical transformation. This is a fundamental process in photochemistry with applications in organic synthesis and photopolymerization. wikipedia.orgmsu.edu
Furthermore, the acetyl group and the naphthalene ring can be involved in various photochemical reactions, such as photocycloadditions and photoacylations. msu.edumdpi.com For example, the photochemical reaction of 1,4-naphthoquinone (B94277) with aldehydes to form acylated naphthohydroquinones has been demonstrated. mdpi.com Similarly, the triplet state of 1,2-naphthoquinone (B1664529) has been shown to react with adenine (B156593) through an electron transfer process. nih.gov These examples highlight the potential of the naphthyl ethanone (B97240) scaffold in light-induced chemical transformations.
| Photochemical Process | Role of Naphthalene Derivative | Potential Outcome |
| Photosensitization | Energy transfer from excited state | Initiation of polymerization, selective organic reactions. wikipedia.orgmsu.edu |
| Photoacylation | Reactant in light-induced acylation | Synthesis of acylated naphthoquinones. mdpi.com |
| Photocycloaddition | Participant in [2+2] cycloadditions | Formation of cyclobutane (B1203170) derivatives. msu.edu |
| Photoreactions with Biomolecules | Electron transfer with nucleic acid bases | Understanding DNA damage and repair mechanisms. nih.gov |
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthesis Protocols
The chemical industry's growing emphasis on environmental responsibility necessitates the development of greener and more sustainable methods for synthesizing 1-(2-ethoxynaphthalen-1-yl)ethanone. Traditional approaches, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and hazardous solvents, generating significant waste. nih.gov Future research will likely focus on several key areas to address these limitations.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often, improved yields. sci-hub.st The application of microwave-assisted synthesis to the acylation of 2-ethoxynaphthalene (B165321) could significantly reduce energy consumption and potentially allow for solvent-free conditions. researchgate.net Research in this area would involve optimizing reaction parameters such as microwave power, temperature, and catalyst choice to maximize efficiency and selectivity.
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer a compelling alternative to traditional solvent-based syntheses. nih.gov Investigating the mechanochemical Friedel-Crafts acylation of 2-ethoxynaphthalene could lead to a significant reduction in solvent waste and potentially enhance reaction rates through mechanical activation. nih.gov
Green Catalysts: The development and utilization of environmentally benign and reusable catalysts are central to green synthesis. Future work should explore:
Solid Acid Catalysts: Materials like nano-silica supported tin(II) chloride (Sn(II)/nano silica) and sulfonated fructose (B13574) have shown promise as efficient and recyclable catalysts for reactions involving naphthols. frontiersin.org Their application to the synthesis of this compound could offer a more sustainable catalytic system.
Biocatalysis: While not yet widely explored for this specific transformation, the use of enzymes as catalysts could provide high selectivity under mild reaction conditions, minimizing byproducts and environmental impact.
Alternative Acylating Agents: Research into replacing traditional acylating agents like acetyl chloride with greener alternatives, such as acetic anhydride (B1165640), in conjunction with efficient catalytic systems, is another promising direction. researchgate.net
Investigation of Novel Catalytic Systems for Transformations
The reactivity of this compound can be further exploited through the development of novel catalytic systems for its transformation into a variety of valuable derivatives.
Advanced Zeolite Catalysis: Zeolites have demonstrated considerable potential in the shape-selective acylation of naphthalene (B1677914) derivatives. researchgate.netntu.edu.twresearchgate.net Future investigations could focus on:
Tailored Zeolites: Synthesizing zeolites (such as H-mordenite, H-beta, and H-Y) with specific pore sizes and acidities to control the regioselectivity of further functionalization on the this compound scaffold. researchgate.netntu.edu.tw
Ion-Exchanged Zeolites: The use of ion-exchanged β-zeolites (e.g., with La³⁺) has been shown to influence product distribution in the acylation of 2-methoxynaphthalene (B124790), suggesting that similar strategies could be employed to direct the reactivity of its ethoxy analogue. doi.org The synergistic effect of Brønsted and Lewis acidities in these systems warrants deeper exploration. researchgate.net
Homogeneous Catalysis:
Copper-Catalyzed Reactions: Copper-catalyzed methodologies, such as asymmetric acylcyanation of alkenes, present opportunities for introducing new functional groups to derivatives of this compound. acs.org
Ruthenium Complexes: Cationic CpRu(II) complexes are known to be effective catalysts for various organic transformations and could be explored for novel reactions involving the naphthalene core of the title compound. sci-hub.st
Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Investigating the photocatalytic transformations of this compound, potentially using organic photocatalysts or semiconductor materials, could unlock new reaction pathways and provide access to unique molecular architectures. nih.gov
Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates
A deeper understanding of the photophysical and photochemical properties of this compound is crucial for its potential application in areas such as molecular probes and photosensitizers. Naphthalene derivatives are known for their unique photophysical properties, including strong fluorescence and photostability. nih.gov
Future research should employ advanced spectroscopic techniques to probe the excited states and transient reaction intermediates of this molecule. Techniques such as:
Femtosecond Transient Absorption Spectroscopy: This technique can be used to directly observe the dynamics of excited states on ultrafast timescales, providing insights into processes like intersystem crossing and internal conversion.
Time-Resolved Fluorescence Spectroscopy: This method can reveal information about the lifetimes of fluorescent excited states and the presence of different emitting species. nih.gov
Phosphorescence Spectroscopy: At low temperatures, this technique can be used to study the properties of the triplet excited state, which is often involved in photochemical reactions.
By studying the excited state dynamics, researchers can gain a fundamental understanding of the deactivation pathways of the molecule upon photoexcitation. This knowledge is essential for designing derivatives with tailored photophysical properties for specific applications. For instance, understanding the excited state intramolecular proton transfer (ESIPT) process, which has been studied in related o-acetylnaphthol isomers, could be critical. nih.gov
Theoretical Prediction of Novel Reactivity and Applications
Computational chemistry offers a powerful toolkit for predicting the reactivity and potential applications of molecules like this compound, guiding experimental efforts and accelerating discovery. ijpsjournal.comcsmres.co.uknih.gov
Density Functional Theory (DFT) Studies: DFT calculations can be employed to:
Predict Reaction Mechanisms: By modeling the transition states and intermediates of potential reactions, DFT can provide insights into the most favorable reaction pathways and help in the design of more efficient synthetic routes. nih.govresearchgate.net
Analyze Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be used to predict the molecule's reactivity towards electrophiles and nucleophiles. researchgate.net
Elucidate Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectra (UV-Vis, NMR, IR) and predict the properties of yet-to-be-synthesized derivatives. nih.gov
In Silico Screening for Biological Activity: Computational methods are increasingly used in drug discovery to predict the potential biological activities of compounds. ijpsjournal.comnih.govresearchgate.net For this compound and its derivatives, in silico studies could involve:
Molecular Docking: Simulating the binding of the molecule to the active sites of various biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of a series of derivatives with their biological activity to guide the design of more potent compounds. ijpsjournal.com
Machine Learning and Artificial Intelligence: The integration of machine learning and AI in chemistry is revolutionizing how reactions are predicted and new molecules are designed. csmres.co.uk Future research could leverage these tools to:
Predict Novel Reactions: Train machine learning models on large datasets of chemical reactions to predict new and unexpected transformations of this compound.
Generate Novel Derivatives: Use generative models to design new derivatives with desired properties, such as enhanced biological activity or specific photophysical characteristics. uchicago.edu
By combining these theoretical and computational approaches, researchers can explore the vast chemical space around this compound, uncovering new reactivity patterns and identifying promising candidates for a wide range of applications, from materials science to medicinal chemistry. lifechemicals.com
Q & A
Q. What are the optimal synthetic routes for 1-(2-Ethoxynaphthalen-1-yl)ethanone?
The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki methods. For example, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone was prepared by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl₂, followed by condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol with KOH . Key considerations:
- Catalyst selection : ZnCl₂ enhances electrophilic substitution in naphthalene derivatives.
- Solvent choice : Ethanol or acetic acid ensures solubility and reactivity.
- Purification : Recrystallization from ethanol yields high-purity products.
Q. What spectroscopic techniques are recommended for characterizing this compound?
A multi-technique approach is essential:
- NMR : Confirms substitution patterns (e.g., aromatic protons in naphthalene at δ 7.5–8.5 ppm) .
- IR : Detects carbonyl stretches (~1680–1720 cm⁻¹) and ethoxy groups (~1250 cm⁻¹) .
- Mass spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 230 for C₁₄H₁₄O₂) .
- UV/Vis : Absorbance in the 250–300 nm range indicates π→π* transitions in aromatic systems .
Q. What safety precautions are necessary during handling?
While specific toxicological data may be limited for this compound, general precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261) .
- PPE : Wear gloves and goggles to prevent skin/eye contact (P262) .
- Waste disposal : Follow institutional guidelines for halogenated organics.
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For example:
- Twinned crystals : SHELXL handles high-resolution or twinned data via dual-space refinement .
- Validation tools : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation reports .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-methoxy-4-nitro derivatives) .
Q. How to address conflicting spectral data in reaction intermediates?
Q. What computational methods predict physicochemical properties?
Leverage CC-DPS (Chemical Compounds Deep Profiling Services) for:
Q. How does substitution (e.g., ethoxy vs. chloro) affect biological activity?
- Antimicrobial assays : Chloro-substituted derivatives show enhanced activity due to increased lipophilicity and membrane penetration .
- SAR studies : Compare MIC values against E. coli or S. aureus for ethoxy vs. hydroxyl analogs .
- Mechanistic insights : Use fluorescence quenching to study DNA intercalation or enzyme inhibition .
Q. What strategies optimize yield in multi-step syntheses?
- Stepwise monitoring : TLC or HPLC tracks intermediate purity .
- Catalyst tuning : Replace ZnCl₂ with AlCl₃ for improved Friedel-Crafts acylation .
- Solvent optimization : Switch from ethanol to DMF for condensation steps requiring higher polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
